molecular formula C36H28Cl2N8O6 B1582338 C.I. Pigment Red 38 CAS No. 6358-87-8

C.I. Pigment Red 38

Cat. No. B1582338
CAS RN: 6358-87-8
M. Wt: 739.6 g/mol
InChI Key: PLYDMIIYRWUYBP-UHFFFAOYSA-N
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Description

C.I. Pigment Red 38 is a neutral red color mainly used for coloring rubber and plastics . It is more resistant to solvents, vulcanization, and migration than C.I. Pigment Red 37 . The colored products are resistant to washing, soap, detergent, and organic solvents (including gasoline) .


Molecular Structure Analysis

The molecular formula of C.I. Pigment Red 38 is C36H26Cl4N8O6 . It has a molecular weight of 808.45 .


Physical And Chemical Properties Analysis

C.I. Pigment Red 38 is a red powder with a density of 1.45g/cm3 . It has light fastness of 5-6, heat resistance of 160°C, water resistance of 5, oil resistance of 4, acid resistance of 5, alkali resistance of 5, and alcohol resistance of 5-6 .

Scientific Research Applications

Optical Properties and Characterization

Research on the optical properties of pigments, including C.I. Pigment Red 38, provides valuable information for various applications. Studies focusing on the optical characterization of red pigments, like the one by Heuer et al. (2011), have explored the absorption, reflection, and scattering of pigments in suspensions. This research is crucial for applications in colorants and coatings where optical properties are significant (Heuer, Niskanen, Klein, & Peiponen, 2011).

Toxicology and Carcinogenesis Studies

Studies have been conducted to assess the toxicological and carcinogenic potential of red pigments like C.I. Pigment Red 38 in various organisms. These studies are essential for understanding the safe use of these pigments in industrial applications and assessing their environmental impact. For example, extensive studies have been done on C.I. Pigment Red 23 and C.I. Pigment Red 3, providing insights into their effects in different biological systems, which can be relevant for similar compounds like C.I. Pigment Red 38 (National Toxicology Program Technical Report Series, 1992).

Molecular Structure and Bonding

The study of the molecular structure and bonding in pigments like C.I. Pigment Red 266, which may have similarities with C.I. Pigment Red 38, provides insights into their performance and applications. Research by Chang, Christie, and Rosair (2003) on C.I. Pigment Red 266 highlights the importance of intra- and intermolecular hydrogen bonding, which contributes to the technical performance of these pigments in various applications (Chang, Christie, & Rosair, 2003).

Genotoxic Hazards

Investigating the genotoxic hazards of azo pigments, including those structurally related to C.I. Pigment Red 38, is crucial for ensuring safety in their usage. Studies like that of Møller and Wallin (2000) provide valuable data on the genotoxicity and carcinogenicity of various azo pigments, which is essential for regulatory and safety considerations in their applications (Møller & Wallin, 2000).

Heat Stability and Solubility

Research into the heat stability and solubility of red dyes, such as those based on diketo-pyrrolo-pyrrole chromophore, is critical for applications in high-temperature environments and specific industrial processes. For example, the study by Kim et al. (2020) on the synthesis of red dyes to improve heat stability and solubility has direct implications for the development and application of pigments like C.I. Pigment Red 38 in color filter fabrication and other areas where these properties are crucial (Kim, Lee, An, Lee, & Choi, 2020).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling C.I. Pigment Red 38 . It is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for C.I. Pigment Red 38 are not available, the modification of related pigments like C.I. Pigment Red 146 suggests potential avenues for enhancing the properties of pigments . These modifications resulted in increased solvent resistance, reduced particle size, narrowed particle size distribution, increased hydrophilicity, and significantly improved color brightness and brilliance .

properties

IUPAC Name

ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28Cl2N8O6/c1-3-51-35(49)31-29(33(47)45(43-31)23-11-7-5-8-12-23)41-39-27-17-15-21(19-25(27)37)22-16-18-28(26(38)20-22)40-42-30-32(36(50)52-4-2)44-46(34(30)48)24-13-9-6-10-14-24/h5-20,29-30H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYDMIIYRWUYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC)Cl)Cl)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863750
Record name C.I. Pigment Red 38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

739.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Piper Red

CAS RN

6358-87-8
Record name C.I. Pigment Red 38
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Pigment Red 38
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Record name Pigment Red 38
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16093
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Record name 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester
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Record name C.I. Pigment Red 38
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate]
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.